REACTION_CXSMILES
|
[CH2:1]1[C:13]2[N:4]([C:5](=O)[C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=3[CH:12]=2)[CH2:3][CH2:2]1.[BH4-].[Na+]>P(Cl)(Cl)(Cl)=O.CO>[CH2:1]1[CH:13]2[N:4]([CH2:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=3[CH2:12]2)[CH2:3][CH2:2]1 |f:1.2|
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Name
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2,3-dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one
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Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1CCN2C(C=3C=CC=CC3C=C21)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
material
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
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CONCENTRATION
|
Details
|
The solvent was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
washed twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
Column chromatography on silica gel gave unreacted
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2CC=3C=CC=CC3CC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |